Acebutolol hydrochloride
Overview
Description
Acebutolol hydrochloride is the hydrochloride salt of acebutolol, prepared using equimolar amounts of acebutolol and hydrogen chloride. It has a role as an anti-arrhythmia drug, a beta-adrenergic antagonist, an antihypertensive agent and a sympathomimetic agent. It contains an acebutolol(1+).
This compound is the hydrochloride salt form of acebutolol, a synthetic butyranilide derivative with hypotensive and antiarrhythmic activity. Acebutolol acts as a cardioselective beta-adrenergic antagonist with little effect on bronchial receptors and has intrinsic sympathomimetic properties. Having stabilizing and quinidine-like effects on cardiac rhythm, Acebutolol is used in ventricular arrhythmias. Other indications include hypertension, alone or in combinations with other agents. (NCI04)
A cardioselective beta-1 adrenergic antagonist with little effect on the bronchial receptors. The drug has stabilizing and quinidine-like effects on cardiac rhythm, as well as weak inherent sympathomimetic action.
See also: Acebutolol (has active moiety).
Mechanism of Action
Target of Action
Acebutolol hydrochloride primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of adrenaline and noradrenaline, which are key hormones involved in the body’s “fight or flight” response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking the β1-adrenergic receptors, this compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This drug then has the reverse effect of adrenaline .
Pharmacokinetics
This compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : It is well absorbed orally with a bioavailability of about 40% .
- Distribution : The volume of distribution is approximately 1.2 L/kg .
- Metabolism : It undergoes extensive first-pass metabolism in the liver to form an equipotent and cardioselective metabolite, diacetolol .
- Excretion : Approximately 30% to 40% is excreted in the urine and 50% to 60% in the feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in heart rate and blood pressure . This results from its antagonistic action on β1-adrenergic receptors, which inhibits the effects of adrenaline and noradrenaline .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, scan rate, and concentration can influence the detection of acebutolol . Furthermore, the presence of other drugs can also affect its action, as acebutolol is known to interact with 474 other drugs . Therefore, the patient’s overall health status, diet, and concurrent medications can all impact the drug’s effectiveness.
Biochemical Analysis
Biochemical Properties
Acebutolol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a selective beta-1 receptor antagonist, meaning it specifically targets beta-1 adrenergic receptors . These receptors are primarily found in the heart and are responsible for increasing heart rate and contractility when activated by catecholamines like epinephrine and norepinephrine . By blocking these receptors, this compound reduces the effects of these catecholamines, leading to a decrease in heart rate and blood pressure .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors . This action helps to decrease the workload on the heart and improve oxygen delivery to the myocardium . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of beta-1 adrenergic receptors . This modulation can lead to changes in the expression of genes involved in cardiac function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors . By blocking these receptors, this compound prevents the activation of the adenylate cyclase enzyme, which is responsible for converting ATP to cyclic AMP (cAMP) . This inhibition leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . This cascade of events ultimately leads to a decrease in heart rate and contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . This compound has a half-life of approximately 3-4 hours, and its active metabolite, diacetolol, has a half-life of 8-13 hours . These temporal effects can impact the duration of action and efficacy of the compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, such as bradycardia, hypotension, and bronchoconstriction . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes extensive first-pass metabolism . The main metabolic pathway involves the conversion of this compound to its active metabolite, diacetolol . This metabolite retains beta-blocking activity and contributes to the overall pharmacological effects of the compound . The metabolism of this compound can be influenced by various enzymes, including cytochrome P450 enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is well absorbed from the gastrointestinal tract, but its bioavailability is limited due to first-pass metabolism . Once absorbed, this compound is distributed throughout the body, with a higher concentration in the heart and other tissues containing beta-1 adrenergic receptors . The compound can also cross the blood-brain barrier, although its central nervous system effects are minimal .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with beta-1 adrenergic receptors . These receptors are integral membrane proteins that span the cell membrane and are involved in signal transduction . By binding to these receptors, this compound exerts its pharmacological effects on cardiac cells and other tissues containing beta-1 adrenergic receptors .
Properties
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFKADDDORSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37517-30-9 (Parent) | |
Record name | Acebutolol hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045461 | |
Record name | Acebutolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.9 [ug/mL] (The mean of the results at pH 7.4), In ethanol, 70 mg/ml at room temperature, In water, 200 mg/l at room temperature | |
Record name | SID855517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Acebutolol is a beta-selective adrenergic blocking agent and has pharmacologic actions similar to those of other beta-adrenergic blocking agents. At low dosages, acebutolol selectively inhibits response to adrenergic stimuli by competively blocking cardiac beta1-adrenergic receptors, while having little effect on the beta2-adrenergic receptors of bronchial and vascular smooth muscle. At high dosages (eg, greater than 80 mg daily), the selectively of acebutolol for beta-1-adrenergic receptors usually diminishes, and the drug will competively inhibit beta-1- and beta-2-adrenergic receptors. The beta1-selective blocking activity of acebutolol appears to be more pronounced in animals than in humans. In vivo studies in animals and humans indicate that the relative beta-1-adrenergic blocking activity of acebutolol, on a weight basis, is approximately 10-30% that of propranolol, as determined by inhibition of reflex tachycardia in animals or inhibition of exercise or tilt-induced or reflex tachycardia in healthy individuals., In addition to inhibiting access of physiologic or synthetic catecholamines to beta-adrenergic receptors, acebutolol exhibits mild intrinsic sympathomimetic activity (partial beta-agonist activity). Acebutolol also has a membrane-stabilizing effect on the heart, which is similar to that of quinidine but occurs only at high plasma concentrations and usually is not apparent at dosages used clinically., The pharmacologic effects of acebutolol results from both the unchanged drug and its major metabolite, diacetolol. Diacetolol is equipotent to acebutolol and, in animals, has greater beta-selective adrenergic blocking activity than the parent drug. Diacetolol also has weak intrinsic sympathomimetic activity but does not have substantial membrane-stabilizing activity. Diacetolol may contribute substantially to the observed effects of acebutolol, since plasma concentrations of the metabolite are consistently higher than those of the parent during acebutolol therapy. | |
Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly off-white, crystalline powder, Crystals from anhydrous methanol-anhydrous diethyl ether | |
CAS No. |
34381-68-5 | |
Record name | Acebutolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34381-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acebutolol hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acebutolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757412 | |
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Record name | Acebutolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(isopropyl)amino]propoxy]phenyl]butyramide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B025Y34C54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141-143 °C | |
Record name | ACEBUTOLOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Acebutolol Hydrochloride is a cardioselective beta-blocker, meaning it primarily targets beta-1 adrenergic receptors in the heart. [] By blocking these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate, myocardial contractility, and ultimately, blood pressure. [, ]
A: Yes, this compound possesses mild ISA. [, ] This means that it can partially stimulate beta-adrenergic receptors while blocking their full activation by other agonists. This property may contribute to a less pronounced decrease in heart rate at rest compared to beta-blockers without ISA.
A: The molecular formula of this compound is C18H28N2O4·HCl, and its molecular weight is 372.9 g/mol. []
A: this compound has been characterized using various spectroscopic methods, including Fourier transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, and nuclear magnetic resonance (NMR). [, , , ] These techniques provide information about the functional groups, electronic transitions, and proton environments within the molecule.
A: this compound has been successfully incorporated into various drug delivery systems, including floating tablets, microspheres, and buccal tablets. [, , , , , , ] Researchers have explored different polymers like sodium alginate, Eudragit RS, and HPMC K4M to modify its release profile and enhance its bioavailability. [, , , , ]
A: Triethyl citrate treatment of this compound-loaded acrylic polymer microspheres has been shown to retard drug release by improving drug embedding within the polymer matrix. [] This highlights the importance of excipient selection for controlling drug release kinetics.
A: Several strategies have been investigated to enhance this compound bioavailability. These include formulating it as microspheres using polymers like Eudragit RS and sodium alginate, developing mucoadhesive buccal tablets, and exploring sustained-release formulations using granulated crystals. [, , , , ]
A: this compound exhibits variable absorption after oral administration, reaches peak plasma concentrations within 1.5-3 hours, and has a half-life of approximately 3-13 hours. [, , , ] It undergoes significant first-pass metabolism, primarily resulting in the formation of diacetolol, which also possesses antihypertensive activity. [, ]
A: Studies demonstrate that a single oral dose of this compound (400 mg) provides significant reductions in heart rate and blood pressure for at least 24 hours. [, ] This prolonged duration of action is consistent with its relatively long elimination half-life.
ANone: Researchers have explored various approaches to improve this compound delivery, including:
- Floating tablets: This approach aims to prolong gastric residence time and enhance drug absorption in the upper gastrointestinal tract. []
- Mucoadhesive buccal tablets: These tablets adhere to the buccal mucosa, allowing for direct drug absorption into the systemic circulation, bypassing first-pass metabolism. [, ]
- Microspheres: Encapsulating the drug in microspheres composed of biocompatible polymers can control its release rate and potentially target specific tissues or organs. [, ]
ANone: Numerous analytical techniques have been successfully employed to quantify this compound, including:
- Spectrophotometry: This method exploits the UV-Vis absorbance properties of the drug or its derivatives for quantification. [, , ]
- Spectrofluorimetry: This approach leverages the fluorescent properties of this compound or its reaction products to achieve high sensitivity. [, ]
- High-Performance Liquid Chromatography (HPLC): This technique allows for separation and quantification of this compound and its metabolites in complex mixtures. []
- Gas Chromatography (GC): GC coupled with appropriate detectors enables the analysis of volatile derivatives of this compound. []
A: The dissolution rate of this compound varies significantly depending on the formulation. For instance: - Microspheres formulated with triethyl citrate show a slower drug release compared to uncoated microspheres. [] - Granulated crystals prepared by the spherulites technique exhibit sustained drug release. [] - Floating tablets with different polymers demonstrate varying swelling indices and drug release profiles. []
A: The dissolution rate of this compound directly influences its bioavailability. A faster dissolution rate generally leads to quicker drug absorption and onset of action. [, , ] Therefore, optimizing the dissolution rate is crucial for achieving desired therapeutic outcomes.
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